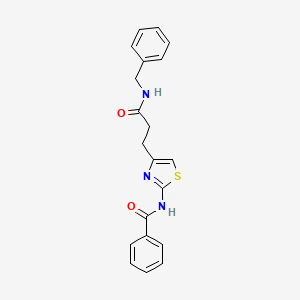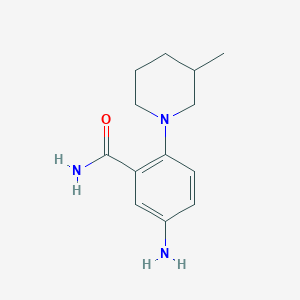![molecular formula C24H20ClN3O3S B2801708 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-33-1](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Applications
Quinazoline derivatives have been synthesized with potential antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis process involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, followed by treatment with aryl isothiocyanates, yielding compounds with significant antimicrobial and antifungal potential (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Antitumor Applications
Certain quinazoline derivatives exhibit broad-spectrum antitumor activities, showing effectiveness against numerous cancer cell lines. The synthesis of these compounds involves the creation of 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one, which has been identified as a useful template for future development of potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives are crucial for understanding their potential applications in pharmaceuticals. Research has focused on the development of new synthesis methods, characterization of the compounds using various techniques like IR, 1H NMR, 13C NMR, and Mass spectra, and evaluation of their biological activities. This research contributes to the exploration of quinazoline derivatives as potential therapeutic agents in treating various diseases (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-chlorophenethyl)benzamide. This intermediate is then reacted with thiourea and ammonium carbonate to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorophenethylamine", "4-methoxybenzoyl chloride", "thiourea", "ammonium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form 4-methoxy-N-(4-chlorophenethyl)benzamide.", "Step 2: Reaction of 4-methoxy-N-(4-chlorophenethyl)benzamide with thiourea and ammonium carbonate in the presence of a solvent such as ethanol or methanol to form N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
421593-33-1 |
製品名 |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
分子式 |
C24H20ClN3O3S |
分子量 |
465.95 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-31-19-9-7-18(8-10-19)28-23(30)20-11-4-16(14-21(20)27-24(28)32)22(29)26-13-12-15-2-5-17(25)6-3-15/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,32) |
InChIキー |
XFHZIGWVUYMFQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)
![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)


![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)